Tetraoctylammonium fluoride
Description
Structure
2D Structure
Properties
CAS No. |
69078-23-5 |
|---|---|
Molecular Formula |
C32H68FN |
Molecular Weight |
485.9 g/mol |
IUPAC Name |
tetraoctylazanium;fluoride |
InChI |
InChI=1S/C32H68N.FH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
QGAKFUJUPKPDCN-UHFFFAOYSA-M |
SMILES |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[F-] |
Canonical SMILES |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[F-] |
Pictograms |
Acute Toxic |
Synonyms |
TETRAOCTYLAMMONIUM FLUORIDE 0.15M; tetraoctylammonium fluoride; Tetraoctylammonium fluoride solution; TOAF |
Origin of Product |
United States |
Historical Trajectories and Evolution of Quaternary Ammonium Fluorides in Synthetic Chemistry
The journey of quaternary ammonium (B1175870) fluorides in synthetic chemistry is a story of overcoming challenges related to the delivery of a highly reactive anion. Initially, simple inorganic fluorides like potassium fluoride (B91410) (KF) were the primary sources of the fluoride ion. shibaura-it.ac.jp However, their utility was often hampered by low solubility in organic solvents. shibaura-it.ac.jp This limitation spurred the development of alternative fluoride sources.
The advent of quaternary ammonium salts, particularly those with large organic cations like tetraalkylammonium ions, marked a significant leap forward. numberanalytics.com These compounds offered improved solubility in a range of organic solvents, which was a crucial step in enhancing the reactivity of the fluoride ion. ingentaconnect.comsacheminc.com The bulky organic cation helps to minimize the strong ion pairing between the cation and the fluoride anion, leading to a more "naked" and, therefore, more nucleophilic and basic fluoride ion. numberanalytics.comingentaconnect.com
Early research largely centered on more common tetraalkylammonium fluorides (TAAFs) such as tetramethylammonium (B1211777) fluoride (TMAF) and, most notably, tetrabutylammonium (B224687) fluoride (TBAF). ingentaconnect.comnih.gov These compounds proved to be versatile reagents, but their high hygroscopicity, or tendency to absorb moisture, presented a persistent challenge, as the presence of water can significantly reduce the fluoride ion's reactivity. shibaura-it.ac.jpbenthamdirect.comresearchgate.net The ongoing evolution in this field has led to the synthesis and investigation of a wider variety of TAAFs, including those with longer alkyl chains like tetraoctylammonium fluoride, in a continuous effort to fine-tune properties like solubility, stability, and reactivity for specific applications. benthamdirect.comresearchgate.net
Significance of Tetraalkylammonium Fluorides As Nucleophilic Fluoride Sources and Bases
Tetraalkylammonium fluorides are highly valued in organic synthesis primarily for their dual role as potent nucleophilic fluoride (B91410) sources and effective bases. ingentaconnect.combenthamdirect.com The fluoride ion's high electronegativity and small size make it a strong nucleophile, capable of participating in a wide array of substitution reactions. numberanalytics.com
As nucleophilic fluoride sources, TAAFs are instrumental in the synthesis of organofluorine compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. numberanalytics.commdpi.com They facilitate the introduction of fluorine atoms into molecules through reactions like nucleophilic aromatic substitution (SNAr) and displacement of leaving groups from alkyl halides. nih.govacsgcipr.org The effectiveness of TAAFs in these reactions is largely attributed to their ability to provide a soluble, highly reactive fluoride ion in non-aqueous environments. sacheminc.com
Beyond their role in fluorination, the fluoride ion from TAAFs can act as a base. jst.go.jp This basicity is harnessed in various organic transformations, including elimination reactions to form alkenes and alkynes, and as a catalyst for condensation reactions. sacheminc.comjst.go.jp For instance, tetrabutylammonium (B224687) fluoride (TBAF) is widely used to promote dehydrohalogenation and other base-catalyzed processes. jst.go.jp A particularly significant application is in the removal of silyl (B83357) protecting groups, a common strategy in multi-step organic synthesis. oup.comorgsyn.org The high affinity of the fluoride ion for silicon drives the cleavage of silicon-oxygen or silicon-carbon bonds. ingentaconnect.comacs.org
Academic Research Focus and Current Directions in Tetraoctylammonium Fluoride Studies
Direct Synthesis Approaches
Direct synthesis methods for tetraoctylammonium fluoride typically involve straightforward acid-base or salt metathesis reactions. These approaches are often used for producing hydrated forms of the salt.
Neutralization of Tetraoctylammonium Hydroxide with Hydrogen Fluoride
A fundamental and direct route to this compound is the neutralization reaction between tetraoctylammonium hydroxide (TOAOH) and hydrogen fluoride (HF). This acid-base reaction yields this compound and water.
The reaction is typically carried out in an aqueous solution. The stoichiometry of the reactants is carefully controlled to ensure complete neutralization and to avoid the presence of excess acid or base in the final product. The resulting aqueous solution of TOAF can then be concentrated, though complete removal of water to yield the anhydrous salt is challenging due to the hygroscopic nature of the fluoride ion and the potential for decomposition of the quaternary ammonium cation at elevated temperatures. For analogous, smaller quaternary ammonium fluorides like tetramethylammonium fluoride (TMAF), this method has been historically significant since its first reported preparation in 1888. mdpi.com
Table 1: Conceptual Reaction Parameters for Neutralization Synthesis
| Parameter | Description |
| Reactants | Tetraoctylammonium hydroxide (TOAOH), Hydrogen fluoride (HF) |
| Solvent | Water |
| Reaction Type | Acid-Base Neutralization |
| Product | This compound (hydrated), Water |
| Work-up | Concentration of the aqueous solution |
Metathesis Reactions with Inorganic Fluoride Salts (e.g., KF, CsF)
Metathesis, or double displacement, reactions provide another common pathway for the synthesis of quaternary ammonium fluorides. This method involves the reaction of a tetraoctylammonium salt, typically a halide such as tetraoctylammonium bromide (TOABr), with an inorganic fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF).
The driving force for this reaction is often the precipitation of the less soluble inorganic salt byproduct (e.g., potassium bromide) in a suitable solvent, or the higher lattice energy of the starting inorganic fluoride. For instance, a patented method for the synthesis of tetrabutylammonium fluoride trihydrate involves the reaction of tetrabutylammonium bromide with potassium fluoride in water, followed by low-temperature crystallization. google.com A similar principle can be applied to the synthesis of TOAF. The choice of solvent is crucial and can influence the reaction equilibrium and the ease of product isolation. While water can be used, organic solvents or solvent mixtures are also employed to facilitate the separation of the product from the inorganic byproducts.
In Situ Generation Techniques
For many applications, particularly in organic synthesis where the presence of water can be detrimental, the in situ generation of this compound is a preferred strategy. These techniques produce the active fluoride reagent directly in the reaction mixture, often in an anhydrous or nearly anhydrous state.
Catalytic In Situ Generation from Alkali Metal Fluorides and Quaternary Ammonium Salts
The catalytic in situ generation of quaternary ammonium fluorides has been effectively demonstrated for analogues such as tetrabutylammonium fluoride (TBAF). This approach typically involves a phase-transfer catalysis (PTC) mechanism where a catalytic amount of a quaternary ammonium salt shuttles fluoride ions from a solid inorganic fluoride source (e.g., KF or CsF) into the organic phase. nih.govacs.org
The use of a chiral phase-transfer catalyst can even enable asymmetric fluorination reactions. acs.org A hydrogen-bonding phase-transfer catalyst, such as a chiral bis-urea, can complex with the solid alkali metal fluoride, bringing it into solution as a more reactive, hydrogen-bonded chiral nucleophile. nih.gov This methodology offers a practical way to utilize inexpensive and easy-to-handle alkali metal fluorides for generating reactive fluoride sources in organic solvents.
Generation via Nucleophilic Aromatic Substitution of Fluorinated Electrophiles
A highly effective method for the in situ generation of truly anhydrous quaternary ammonium fluorides involves the nucleophilic aromatic substitution (SNAr) of a highly fluorinated aromatic compound. researchgate.net This technique has been extensively developed for the synthesis of anhydrous tetrabutylammonium fluoride (TBAF). google.comacs.org
The reaction typically employs the treatment of hexafluorobenzene (B1203771) with a tetraalkylammonium cyanide, such as tetraoctylammonium cyanide, in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724). mdpi.comgoogle.com The cyanide ion acts as a potent nucleophile, displacing a fluoride ion from the aromatic ring. A key advantage of this method is that the byproduct, a cyanofluorobenzene, is an effective scavenger for any adventitious water present in the reaction medium, thus ensuring the anhydrous nature of the generated this compound. This method has been shown to produce highly concentrated solutions of anhydrous TBAF that are stable for extended periods at low temperatures. google.com
Preparation and Characterization of Anhydrous this compound
The preparation of genuinely anhydrous this compound is challenging due to the high hygroscopicity of the fluoride ion and the propensity of tetraalkylammonium cations with β-hydrogens to undergo Hofmann elimination, especially under the conditions typically required for drying hydrated salts. google.comunl.edu Traditional methods involving heating hydrated salts under vacuum often lead to decomposition and the formation of byproducts like tributylamine (B1682462) and the bifluoride ion (HF₂⁻) in the case of TBAF. google.com
The aforementioned nucleophilic aromatic substitution method provides a robust solution to this problem, yielding anhydrous TOAF directly in solution. google.comacs.org The isolation of solid, anhydrous TOAF can be achieved by precipitation from the reaction mixture at low temperatures. For example, anhydrous TBAF has been isolated as a solid with yields ranging from 40% to 70% by conducting the SNAr reaction in THF at -35°C. google.com The isolated solid is reported to be stable for weeks under an inert atmosphere at low temperatures. google.com
The characterization of anhydrous this compound relies on spectroscopic techniques. Due to the challenges in isolating pure, solid anhydrous TOAF, much of the characterization data is based on its solutions or by analogy with other anhydrous quaternary ammonium fluorides.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR spectroscopy is used to confirm the presence and integrity of the tetraoctylammonium cation.
¹³C NMR provides further confirmation of the cationic structure.
¹⁹F NMR is a crucial tool for characterizing the fluoride anion. The chemical shift of the fluoride ion is highly sensitive to its environment, including the solvent and the presence of any hydrogen-bonding species like water. For anhydrous TBAF in THF, a single ¹⁹F NMR signal is observed at approximately -86 ppm. google.com The absence of a signal for the bifluoride ion (HF₂⁻) is a key indicator of the anhydrous nature of the salt.
Table 2: Representative Spectroscopic Data for Analogous Anhydrous Tetrabutylammonium Fluoride (TBAF)
| Nucleus | Solvent | Chemical Shift (ppm) | Reference |
| ¹⁹F | THF | -86 | google.com |
| ¹⁹F | CD₃CN | -72 | google.com |
| ¹⁹F | (CD₃)₂SO | -96 | google.com |
Karl Fischer Titration : This is the standard method for quantifying the amount of residual water in the "anhydrous" salt, confirming its low water content. The SNAr method can produce anhydrous fluoride salts with less than 0.01% water. google.com
Strategies for Achieving Anhydrous Forms
The synthesis of genuinely anhydrous QAFs has moved beyond simple dehydration of hydrated salts, a method that often results in significant decomposition and residual water. google.commdpi.com Early attempts to prepare "anhydrous" tetrabutylammonium fluoride (TBAF) by physically drying its hydrated form under high vacuum (TBAF·3H₂O at 40-45°C) were found to be insufficient, yielding a product contaminated with 0.1 to 0.3 equivalents of water and significant amounts of elimination byproducts like tributylamine and bifluoride ion. google.com Modern methods focus on in-situ generation or specialized purification techniques to circumvent these issues.
One of the most effective strategies involves the nucleophilic substitution of a perfluorinated aromatic compound with a quaternary ammonium salt containing a different anion. google.com A prominent example is the synthesis of anhydrous TBAF by reacting tetrabutylammonium cyanide (TBACN) with hexafluorobenzene (C₆F₆) in polar aprotic solvents like tetrahydrofuran (THF), acetonitrile, or dimethyl sulfoxide (B87167) (DMSO). google.commdpi.com This reaction proceeds at or below room temperature to give excellent yields of TBAF (>95%) and can be used to prepare the salt for immediate use without isolation. google.com When conducted in THF at -65°C, this method allows for the isolation of solid, anhydrous TBAF in 70% yield. mdpi.com
Another successful approach is the use of anion exchange resins. This method has been applied to synthesize a class of thermally stable anhydrous QAFs based on the rigid azabicyclo[2.2.2]octane skeleton. nih.gov In this procedure, the corresponding quaternary ammonium iodide precursors are passed over a fluoride-based resin, followed by rigorous drying of the resulting hydrated fluoride salt at elevated temperatures (100 or 140 °C) under reduced pressure. nih.gov A similar anion exchange strategy has been developed as a high-yield, rapid, and safe route to other anhydrous salts, such as N,N-dimethyl-N,N-dineopentylammonium fluoride (Np₂F). rsc.org
A further purification technique involves dispersing the quaternary alkyl ammonium salt in an organic solvent to form a suspension, which facilitates the removal of water to very low levels (e.g., below 50 ppm). google.com The subsequent drying step is typically performed between 30 and 200°C, preferably between 60 and 150°C, under reduced or normal pressure to effectively eliminate moisture. google.com
Table 1: Comparison of Synthesis Strategies for Anhydrous Quaternary Ammonium Fluorides
| Method | Reactants/Precursors | Key Conditions | Advantages | Reference(s) |
|---|---|---|---|---|
| Nucleophilic Substitution | Tetrabutylammonium cyanide (TBACN), Hexafluorobenzene (C₆F₆) | Polar aprotic solvents (THF, DMSO), Sub-zero to room temperature | In-situ generation, high yield, byproduct acts as water scavenger | google.com, mdpi.com |
| Anion Exchange Resin | Quaternary ammonium iodides, Fluoride-based resin | Passage over resin, then drying at 100-140°C under vacuum | Applicable to rigid skeletons, produces thermally stable salts | nih.gov |
| Solvent Dispersion/Drying | Quaternary alkyl ammonium salt, Organic solvent | Dispersion in solvent, followed by heating (30-200°C) | Achieves very low water content (<50 ppm) | google.com |
Impact of Water Scavenging on Purity and Reactivity
The presence of even trace amounts of water can dramatically reduce the reactivity and purity of QAFs. Water readily hydrates the fluoride anion, diminishing its nucleophilicity and promoting the formation of less reactive bifluoride (HF₂⁻) species. google.comacs.org The detrimental effect of water is starkly illustrated in SNAr fluorination reactions. For instance, a reaction using anhydrous tetramethylammonium fluoride (NMe₄F) proceeds effectively, but the use of its hydrated form, NMe₄F·4H₂O, under identical conditions yields none of the desired fluorinated product. acs.org A systematic study showed that the addition of just two equivalents of water to an otherwise anhydrous system was sufficient to completely suppress the fluorination reaction. mdpi.com
A key advantage of the synthesis of TBAF from TBACN and C₆F₆ is the intrinsic water scavenging provided by the reaction's byproduct. nih.gov The generated hexacyanobenzene readily reacts with any adventitious water present in the reaction medium under the basic conditions, effectively dehydrating the system. nih.govunl.edu This in-situ water removal is critical for maintaining the "naked" and highly reactive state of the fluoride anion.
The impact on reactivity is profound. Reactions using truly anhydrous TBAF, prepared via the C₆F₆ method, can achieve quantitative yields in minutes at low temperatures. unl.edu In contrast, when using TBAF prepared by physical drying methods, which still contains residual water, the same reaction may require 8 to 12 hours at higher temperatures to proceed. unl.edu This highlights that effective water scavenging is paramount for achieving the high reactivity expected from an anhydrous fluoride source.
Table 2: Effect of Water on SNAr Fluorination Yield with Tetramethylammonium Fluoride (NMe₄F)
| Fluoride Reagent | Water Content | Reaction Conditions | Product Yield | Reference(s) |
|---|---|---|---|---|
| Anhydrous NMe₄F | None added | DMF, 25°C, 24 h | Effective fluorination | acs.org |
| NMe₄F·4H₂O | 4 equivalents | DMF, 25°C, 24 h | 0% | acs.org |
| Anhydrous NMe₄F | 2 equivalents added | DMF, 25°C, 24 h | Reaction suppressed | mdpi.com |
Stability Considerations in Anhydrous Conditions
The stability of anhydrous QAFs is a major concern, particularly for those with cations containing β-hydrogen atoms, such as tetraoctylammonium and tetrabutylammonium. The primary decomposition pathway for these compounds is the Hofmann (E2) elimination, promoted by the basicity of the fluoride anion. google.comunl.edu However, the stability is highly dependent on the specific conditions.
Contrary to earlier beliefs that such salts were inherently unstable, research has shown that truly anhydrous TBAF exhibits considerable stability under specific environments. nih.gov Solid anhydrous TBAF is stable for weeks when stored under a nitrogen atmosphere at low temperatures (-35°C). google.comunl.edu In polar aprotic solvents like DMSO or acetonitrile, it can be stable for extended periods at room temperature. google.commdpi.com This unexpected stability in anhydrous aprotic solvents is attributed to the absence of protic species that can catalyze the decomposition. nih.gov
The presence of hydroxylic solvents, including water and alcohols, has been shown to catalyze the decomposition of TBAF. nih.gov This underscores the critical importance of maintaining strictly anhydrous conditions not just for reactivity, but for the fundamental stability of the reagent. If warmed above 0°C in the solid state or in THF, anhydrous TBAF begins to decompose slowly via E2 elimination. google.comunl.edu
The structure of the quaternary ammonium cation also plays a crucial role in the stability of the corresponding anhydrous fluoride salt. rsc.org Research into novel asymmetric QAFs for electrolyte applications has revealed a trade-off between properties like ionic conductivity and thermostability. rsc.orgrsc.org Increasing the steric bulk of the cation can lead to higher conductivity but may also result in a loss of thermal stability. rsc.org This suggests that optimizing the cation structure is a key strategy for developing stable and effective anhydrous fluoride reagents. rsc.org For example, QAFs based on rigid skeletons lacking β-hydrogens, such as the azabicyclo[2.2.2]octane system, have been specifically designed for enhanced thermal stability. nih.gov
Table 3: Stability of Anhydrous Tetrabutylammonium Fluoride (TBAF) Under Various Conditions
| Form/Condition | Temperature | Atmosphere/Solvent | Observed Stability | Reference(s) |
|---|---|---|---|---|
| Solid | -35°C | Nitrogen | Stable for weeks | google.com, unl.edu |
| Solid or in THF | > 0°C | N/A | Slow decomposition via E2 elimination | google.com, unl.edu |
| Solution | Room Temperature | Anhydrous DMSO or CD₃CN | Stable for hours to days | google.com, mdpi.com |
| Solution | N/A | With added hydroxylic solvents | Catalyzed decomposition | nih.gov, |
Basic Catalysis and Deprotonation Mechanisms
Beyond its function as a nucleophile, the fluoride anion supplied by this compound is a powerful base capable of catalyzing reactions through deprotonation. researchgate.netresearchgate.net Its basicity is particularly pronounced in dry, aprotic solvents where the anion is not stabilized by hydrogen bonding. researchgate.net
The mechanism of deprotonation often involves an initial hydrogen-bonding interaction between the fluoride ion and an acidic proton on the substrate (e.g., from an O-H, N-H, or even an activated C-H group). tandfonline.comnih.gov This is followed by a complete proton transfer from the substrate to the fluoride anion. tandfonline.comrsc.org For instance, ¹H NMR titration studies have shown that upon addition of a fluoride source, the resonance signal for acidic N-H protons disappears, indicating a deprotonation event. nih.govrsc.org
This basicity is exploited in various synthetic transformations:
Deprotonation of C-H Bonds: In specific cases, such as with the acidic C-H bonds of o-carborane (B102288), TBAF has been shown to be a strong enough base to cause deprotonation and initiate subsequent addition reactions. acs.org
Catalysis of Methylation: TBAF is used as a base to deprotonate phenols, amides, and anilines, generating the corresponding anions which then readily react with electrophiles like methyl iodide in ¹¹C-methylation reactions. researchgate.net
Desilylation: The high affinity of fluoride for silicon is the driving force for its use in cleaving silyl (B83357) ether protecting groups, a process that proceeds via nucleophilic attack on silicon, but the basicity of the fluoride can be a consideration for sensitive substrates. leapchem.com
The ability of this compound to act as a strong base is therefore a crucial aspect of its chemical reactivity, enabling a range of transformations that are distinct from its role in nucleophilic fluorination.
Desilylation Reaction Mechanisms
The cleavage of silicon-element bonds, particularly carbon-silicon (C-Si) and oxygen-silicon (O-Si) bonds, is one of the most prominent applications of this compound in organic synthesis.
The cleavage of a C-Si bond by TOAF is driven by the exceptionally high affinity of fluorine for silicon, which results in the formation of a very strong Si-F bond. The accepted mechanism begins with the nucleophilic attack of the fluoride ion on the silicon atom of the organosilane. researchgate.net This attack leads to the formation of a hypervalent, pentacoordinate silicon intermediate. researchgate.netresearchgate.net
This intermediate is unstable and readily undergoes cleavage of the C-Si bond. oup.com The process releases a carbanion and fluorotrimethylsilane. This generated carbanion is a potent nucleophile or base and is the key reactive species in many subsequent synthetic steps. For example, the reaction of trimethylsilyl-o-carborane with aldehydes is promoted by fluoride ions, where the carbodesilylation generates an o-carborane carbanion that adds to the carbonyl group. researchgate.net
The term "naked" fluoride refers to a fluoride ion that is largely unsolvated and has a weak ionic interaction with its counter-cation. The large, lipophilic tetraoctylammonium cation is poor at coordinating with the small fluoride anion, especially in aprotic solvents. This lack of strong solvation or ion pairing significantly enhances the nucleophilicity and basicity of the fluoride ion, making it far more reactive than the fluoride from salts like sodium fluoride or potassium fluoride.
This increased reactivity, or "nakedness," has a profound impact on the efficiency of desilylation reactions. "Naked" fluoride ions are highly effective at initiating the cleavage of C-Si bonds to generate carbanions, enolates, and alkoxides. The efficiency of these reactions, however, can be sensitive to reaction conditions. For instance, the presence of water can significantly decrease the rate of desilylation for certain substrates by solvating the fluoride ion through hydrogen bonding, thereby reducing its "nakedness" and reactivity. researchgate.net For effective desilylation of sensitive substrates like pyrimidine (B1678525) nucleosides, the water content in the fluoride reagent must be kept low (e.g., below 5%). researchgate.net
Catalytic Applications and Reaction Promotion by Tetraoctylammonium Fluoride
Catalytic Activity in Organic Transformations
The fluoride (B91410) ion provided by salts like TOAF and TBAF is a versatile tool in organic synthesis, acting as a base, a nucleophile, and an activator for various reagents. This versatility allows it to catalyze a broad spectrum of organic transformations.
The synthesis of N⁹-alkylated purine (B94841) scaffolds is of significant interest due to their prevalence in molecules targeting enzymes involved in various diseases. nih.gov Traditional methods for the N-alkylation of purines often require harsh conditions, such as strong bases or high temperatures, and can suffer from long reaction times and a lack of regioselectivity, yielding mixtures of N⁷ and N⁹ isomers. nih.govnih.gov
Research has demonstrated that Tetrabutylammonium (B224687) fluoride (TBAF) can remarkably accelerate the N⁹-alkylation of purine rings with a variety of organic halides at room temperature. nih.gov In many instances, reactions are completed within minutes, offering high yields and excellent selectivity for the desired N⁹ product. nih.gov This method avoids the need for strong bases like sodium hydride or elevated temperatures. nih.govresearchgate.net The mild conditions are so effective that they have been adapted for use in combinatorial reactions in microtiter plates, enabling high-throughput synthesis and in situ screening for the discovery of potent enzyme inhibitors. nih.govnih.gov The fluoride ion is thought to act as a base to deprotonate the purine ring, facilitating its subsequent reaction with an alkyl halide. mdpi.org
Table 1: TBAF-Assisted N⁹-Alkylation of 2,6-Dichloropurine
This table summarizes the rapid and efficient alkylation of a purine derivative using TBAF as a catalyst.
| Alkylating Agent | Reaction Time | Yield | N⁹/N⁷ Selectivity | Reference |
| Benzyl bromide | 10 min | High | 7/3 | nih.gov |
| Methyl iodide | 10 min | High | 7/3 | nih.gov |
Quaternary ammonium (B1175870) fluorides are highly effective catalysts for the addition of nucleophiles to carbonyl compounds. TBAF has been shown to efficiently catalyze the addition of substituted trialkylsilylalkynes to a wide range of aldehydes, ketones, and trifluoromethyl ketones. nih.govacs.org These reactions proceed under mild, room-temperature conditions in a solvent like THF and are operationally simple. nih.gov
The protocol tolerates a variety of sensitive functional groups on the substrates, including chloro, bromo, fluoro, and trifluoromethyl groups. nih.govacs.org This method is particularly valuable for the synthesis of CF₃-bearing tertiary propargylic alcohols, which are important building blocks in medicinal chemistry. nih.gov The mechanism is believed to involve the fluoride ion activating the trialkylsilylalkyne, which then attacks the carbonyl carbon. organic-chemistry.org This catalytic approach provides product yields that are generally comparable or superior to other methods, often in significantly shorter reaction times. acs.org
In a related application, TBAF promotes the addition of o-carborane (B102288) to aldehydes, proceeding smoothly at room temperature to produce the corresponding carbinols in high yields. acs.org
Table 2: TBAF-Catalyzed Addition of Trimethylsilylalkynes to Carbonyls
This table showcases the versatility of TBAF in promoting the formation of propargylic alcohols from various carbonyl compounds and alkynes.
| Carbonyl Substrate | Alkyne Substrate | Product Yield | Reference |
| Benzaldehyde | 1-Phenyl-2-trimethylsilyl acetylene | 96% | acs.org |
| 4-Chlorobenzaldehyde | 1-Phenyl-2-trimethylsilyl acetylene | 94% | acs.org |
| Cyclohexanecarboxaldehyde | 1-Trimethylsilyl-1-hexyne | 91% | acs.org |
| Acetophenone | 1-Phenyl-2-trimethylsilyl acetylene | 92% | acs.org |
| 2,2,2-Trifluoroacetophenone | 1-Phenyl-2-trimethylsilyl acetylene | 95% | acs.org |
| Furan-3-carboxaldehyde | Trimethyl(thiophen-3-ylethynyl)silane | 90% | nih.gov |
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The efficiency of these reactions often depends on an activator to facilitate the crucial transmetalation step. Quaternary ammonium fluorides, particularly TBAF, have emerged as powerful activators for organometallic reagents that are otherwise less reactive, such as organosilanes and organostannanes. nih.govthieme-connect.com
In Hiyama-type couplings, TBAF is an effective additive for the reaction of arenesulfinates with organosilanes, allowing the reaction to proceed in high yields under aerobic conditions. organic-chemistry.org Similarly, in Suzuki reactions, TBAF can serve as a base and activator, enabling the coupling of aryl halides with arylboronic acids in water without the need for ligands or other bases. researchgate.net TBAF is also reported to greatly facilitate the cross-coupling of organostannanes, activating the tin reagent to the extent that all four organic substituents on a tetraorganotin molecule can be transferred. thieme-connect.com The fluoride ion is believed to form a hypervalent silicon or tin species, which is more reactive in the transmetalation step of the catalytic cycle. nih.govthieme-connect.com
Tetraoctylammonium fluoride and its analogues play a significant role in promoting reductive transformations. A notable application is the catalytic reduction of carbon dioxide (CO₂) using waste silicon powder from the solar panel industry as the reducing agent. rsc.org In this process, fluoride compounds act as efficient catalysts, with TBAF enabling the formation of formic acid in up to 68% yield under atmospheric CO₂ pressure. rsc.org The reaction mechanism involves the fluoride ion breaking Si-Si bonds to form active Si-H species in situ, which are responsible for the reduction of CO₂. rsc.org
A direct comparison of catalysts in this system revealed that the cation size is important for catalytic activity. core.ac.uk While Tetrabutylammonium fluoride (TBAF) was found to be a highly efficient catalyst, the use of This compound (TOAF) resulted in a decreased yield of formic acid, suggesting that the smaller tetrabutyl cation is more effective in this specific application. core.ac.uk Quaternary ammonium fluorides have also been used with polymethylhydrosiloxane (B1170920) (PMHS) to efficiently reduce amides to the corresponding amines. researchgate.net
The generation of reactive metal hydride species is central to many reductive chemical methods. A novel strategy employs TBAF to catalytically generate a zirconium hydride species from an inexpensive and stable precursor, zirconocene (B1252598) dichloride. chemrxiv.orgresearchgate.net This method provides an economical and stereoselective synthesis of chiral amines under ambient conditions. chemrxiv.orgresearchgate.net
A mechanistic investigation into the role of TBAF indicates that the process is initiated by the formation of a zirconocene fluoride intermediate. chemrxiv.orgresearchgate.net This fluoride species then reacts with a silane, the terminal reductant, to generate the active zirconium hydride catalyst. chemrxiv.org This activation tactic bypasses the need for stoichiometric and often pyrophoric metal hydride reagents, offering a more convenient and potentially broader role for zirconium hydrides in catalytic transformations. acs.org The mechanism of hydride formation in many catalytic systems is believed to involve ligand exchange, where a fluoride ion can drive the formation of the metal hydride by creating a highly stable Si-F bond as a byproduct. nih.gov
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic substrate in an organic solvent and a water-soluble reagent in an aqueous phase). A phase-transfer catalyst is a substance that transports a reactant from one phase to another where the reaction can occur. acs.org
Quaternary ammonium salts, such as this compound, are classic examples of phase-transfer catalysts. Their catalytic action stems from their structure: the four long, lipophilic octyl chains render the cation soluble in organic solvents, while the positively charged nitrogen center allows it to form an ion pair with an anion (in this case, fluoride). This ion pair can then be transported from an aqueous or solid phase into the organic phase. Once in the organic phase, the "naked" fluoride anion is highly reactive and can act as a potent nucleophile or base, driving desired chemical transformations that would otherwise proceed slowly or not at all. acs.orgcymitquimica.com This principle has been explored in a concept known as hydrogen bonding phase-transfer catalysis (HB-PTC), which aims to use catalysts to bring insoluble inorganic salts like alkali metal fluorides into the organic phase for asymmetric synthesis. acs.org
Application as a Phase Transfer Agent in Oxidative Desulfurization Processes
In the context of oxidative desulfurization, sulfur-containing compounds in fuels are oxidized to their corresponding sulfoxides and sulfones. mdpi.com These oxidized products are more polar than the original sulfur compounds, allowing for their subsequent removal by methods like extraction or adsorption. mdpi.comresearchgate.net The process is particularly noted for its high reactivity towards refractory sulfur molecules such as 4,6-dimethyldibenzothiophene (B75733) (DMDBT), which are difficult to remove using conventional hydrodesulfurization methods. mdpi.com
Research has demonstrated the effectiveness of TOAF within a catalytic system for desulfurizing diesel fuels. researchgate.net In one study, an UAOD process applied to diesel fuel used a system comprising an oxidant (hydrogen peroxide), an acid catalyst (a mixture of acetic acid and tri-fluoroacetic acid), and TOAF as the phase-transfer catalyst. google.com The use of ultrasound in conjunction with mechanical stirring was found to significantly improve the desulfurization efficiency. google.com
A key advantage of using this compound over other halide-based phase transfer agents, such as tetraoctylammonium bromide (TOAB), is the avoidance of unwanted side reactions. For instance, when TOAB was used, brominated compound derivatives were formed as contaminants. In contrast, no such contaminating byproducts were isolated when the fluoride-based phase transfer agent was employed, demonstrating high selectivity for the desired desulfurization reaction. researchgate.net
The efficiency of the UAOD process is influenced by several factors, including the concentration of the phase transfer agent, sonication time, and temperature. Optimized conditions in one study included a temperature of 70°C and a TOAF concentration of 7.5 mM. researchgate.net
Table 1: Comparison of Phase Transfer Catalysts in Oxidative Desulfurization
| Phase Transfer Catalyst | Conversion of DBT (%) | Observed Byproducts | Source |
|---|---|---|---|
| This compound (TOAF) | Data not specified, but noted for high yield | No bromo compound derivatives | researchgate.net |
| Tetraoctylammonium bromide (TOAB) | 49.57 | 3-bromobenzothiophene, 2-bromobenzothiphene sulfone | researchgate.net |
| Tetrabutylammonium bromide (TBAB) | 38.34 | Not specified | researchgate.net |
| Methyltributylammonium chloride (MBAC) | 11.4 | Not specified | researchgate.net |
Hydrogen Bonding Phase-Transfer Catalysis Concepts
Hydrogen Bonding Phase-Transfer Catalysis (HB-PTC) is an emergent concept in catalysis that utilizes neutral, chiral hydrogen-bond donors to transport and activate anions from an insoluble solid phase into an organic solution. researchgate.netacs.orgnih.gov This strategy aims to overcome the challenge of using sparingly soluble inorganic salts, such as alkali metal fluorides, as nucleophiles in asymmetric synthesis. researchgate.netnih.gov
The core principle of HB-PTC involves a chiral H-bond donor, like a urea-based catalyst, which binds to an anion (e.g., fluoride) from the solid salt lattice. acs.orgnih.gov This binding event forms a chiral, hydrogen-bonded complex that is soluble in the organic reaction medium. acs.org The H-bond donor not only solubilizes the anion but also modulates its nucleophilicity and creates a chiral environment, enabling enantioselective delivery of the anion to an electrophile. nih.govresearchgate.net
While this compound itself is a salt that provides soluble fluoride ions, the principles of HB-PTC are highly relevant to fluoride chemistry. Research in this area has largely focused on activating alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) using H-bond donors. researchgate.neted.ac.uk Studies have also investigated the nature of the hydrogen-bonding interactions with the fluoride ion using other quaternary ammonium fluorides, such as tetrabutylammonium fluoride (TBAF), as a soluble fluoride source for spectroscopic (NMR) studies. acs.orgresearchgate.net These investigations have provided insight into how the catalyst structure, the number of hydrogen-bond donors, and the counterion influence the formation and rigidity of the hydrogen-bonded fluoride complexes, which in turn affects catalytic efficiency and enantioselectivity. researchgate.net
The development of HB-PTC represents a significant advance, creating opportunities for using abundant and cost-effective inorganic salts in asymmetric catalysis. researchgate.netacs.org This catalytic manifold is conceptually distinct from traditional phase-transfer catalysis that relies on ion-pairing with charged lipophilic catalysts. researchgate.net
Solvent Effects and Solvation Phenomena in Tetraoctylammonium Fluoride Chemistry
Influence of Solvent Polarity on Reactivity and Reaction Rates
The polarity of the solvent plays a critical role in modulating the reactivity of the fluoride (B91410) anion in TOAF. Generally, a less polar solvent environment leads to a more "naked" and, therefore, more reactive fluoride anion due to weaker solvation. researchgate.net This heightened reactivity in non-polar solvents like toluene (B28343) is a significant advantage of TOAF in various synthetic applications. Conversely, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can also be effective, but the interactions are more complex. numberanalytics.commdpi.com While these solvents can dissolve TOAF, they can also solvate the fluoride anion, potentially reducing its nucleophilicity. numberanalytics.comnih.gov
Theoretical studies on the related tetramethylammonium (B1211777) fluoride (TMAF) have shown that the degree of solvation and the aggregation state of the ionic species are key determinants of reactivity. mdpi.comresearchgate.net In highly polar protic solvents like methanol, the fluoride anion is heavily solvated, leading to the formation of solvent-separated ion pairs and consequently, slower reaction kinetics. researchgate.netmdpi.com In contrast, in less polar aprotic solvents, the formation of more reactive, less-solvated species is favored. researchgate.netmdpi.com
The choice of solvent can significantly impact the outcome of reactions. For instance, in nucleophilic fluorination reactions, polar aprotic solvents can modulate the nucleophilicity of the fluorine atom, thereby influencing the reaction rate and stereochemistry. numberanalytics.com The presence of even small amounts of water can be detrimental, leading to the formation of bifluoride ions and a significant decrease in the reactivity of the fluoride anion. unl.edu
Table 1: Effect of Solvent Polarity on Tetraoctylammonium Fluoride Reactivity
| Solvent Type | Polarity | General Effect on Fluoride Anion | Impact on Reactivity |
| Non-polar (e.g., Toluene) | Low | "Naked" or weakly solvated | High reactivity |
| Polar Aprotic (e.g., DMF, DMSO) | High | Solvated, potential for ion pairing | Moderate to high reactivity, complex effects |
| Polar Protic (e.g., Methanol) | High | Strongly solvated | Lower reactivity |
Aggregation States of Fluoride Anions in Solution
The state of the fluoride anion in solution is not simply as a free, solvated ion. It exists in a dynamic equilibrium between various aggregated forms, which is heavily influenced by the solvent, concentration, and the nature of the counter-ion.
Formation and Characterization of Intimate Ion Pairs
In solvents of intermediate polarity, such as DMF and pyridine, tetraalkylammonium fluorides like TMAF tend to exist as intimate ion pairs. researchgate.netmdpi.comresearchgate.net In these arrangements, the cation and anion are in close contact, which can influence the reactivity of the fluoride. The formation of these ion pairs is a compromise between the electrostatic attraction of the ions and their interaction with the solvent molecules. The characterization of these ion pairs often relies on spectroscopic techniques and computational modeling. For instance, the anion-cation distance can be calculated to differentiate between intimate and solvent-separated ion pairs. researchgate.netresearchgate.net The formation of contact ion pairs has been suggested to play a crucial role in the mechanism of certain reactions. clockss.org
Dimeric and Tetrameric Aggregates
In non-polar solvents like tetrahydrofuran (B95107) (THF) and benzene, where solvation is weak, tetraalkylammonium fluorides can form higher-order aggregates, such as dimers and tetramers. researchgate.netresearchgate.net Theoretical calculations on TMAF have shown that tetramers are the predominant species in these less polar environments. researchgate.net The formation of such aggregates can reduce the effective concentration of reactive fluoride species, thereby impacting reaction rates. The aggregation state can be influenced by the specific structure of the cation, with larger, more sterically hindered cations potentially favoring smaller aggregates.
Role of Solvated Ions in Reactivity
The reactivity of the fluoride anion is intrinsically linked to its solvation state. researchgate.net A "naked" or poorly solvated fluoride ion is a potent nucleophile and base. nih.gov However, strong solvation, particularly through hydrogen bonding in protic solvents, dramatically reduces its reactivity. nih.gov In polar aprotic solvents, the solvation of the cation by the solvent can leave the fluoride anion relatively exposed and therefore more reactive. nih.gov The presence of water is particularly detrimental, as it strongly solvates the fluoride ion, forming hydrated clusters and significantly diminishing its nucleophilicity. nih.govsci-hub.se The reactivity of TOAF is therefore a delicate balance, optimized by choosing a solvent that provides sufficient solubility without excessively solvating the fluoride anion.
Differential Solvation of Fluoride and Counter-Anions
The concept of differential solvation is crucial when considering reactions involving TOAF and other salts. The solvent's ability to solvate the small, hard fluoride anion versus larger, softer counter-anions can be significantly different. Polar aprotic solvents are generally better at solvating cations than anions. nih.gov This differential solvation can be exploited in certain applications. For instance, in nucleophilic substitution reactions, a solvent that effectively solvates the leaving group anion while leaving the fluoride anion relatively "naked" can accelerate the reaction. The large, lipophilic tetraoctylammonium cation of TOAF is well-solvated by non-polar organic solvents, which contributes to the compound's solubility and the availability of the fluoride anion in such media.
Specific Solvent-Mediated Decomposition and Side Reactions
The high reactivity of the "naked" fluoride anion in TOAF can lead to decomposition and side reactions, particularly in certain solvents and at elevated temperatures. Polar aprotic solvents like DMF and DMSO, while often used, are not entirely inert. Anhydrous TMAF has been shown to deprotonate DMSO at temperatures as low as 90°C. mdpi.comwuxiapptec.com This can lead to the formation of the dimsyl anion and subsequent decomposition of the solvent. wuxiapptec.com Similarly, N,N-dimethylacetamide (DMA) can also be deprotonated by TMAF. mdpi.com
Acetonitrile (B52724) is another solvent that can react with anhydrous tetraalkylammonium fluorides, undergoing slow deprotonation and dimerization. mdpi.com Halogenated solvents such as methylene (B1212753) chloride are rapidly decomposed by anhydrous fluoride salts and are generally unsuitable. google.com The presence of water, often introduced with hydrated forms of tetraalkylammonium fluorides, can lead to the formation of the less reactive bifluoride ion (HF₂⁻) and hydrolysis of substrates. unl.edugoogle.com Therefore, the choice of solvent must consider not only the desired reaction but also the potential for unwanted side reactions and decomposition pathways, especially when using the highly reactive anhydrous form of TOAF.
Ion Pairing and Supramolecular Interactions with Tetraoctylammonium Fluoride
Characterization of Ion-Pairing Dynamics and Stoichiometry
The interaction between the tetraoctylammonium cation (TOA⁺) and the fluoride (B91410) anion (F⁻) in solution is a dynamic equilibrium between dissociated ions, ion pairs, and larger aggregates. The nature and extent of this ion-pairing are crucial as they dictate the availability and reactivity of the "naked" fluoride ion. The behavior of similar, though smaller, tetraalkylammonium fluoride salts, such as tetrabutylammonium (B224687) fluoride (TBAF), provides significant insight into these dynamics.
In solvents with low dielectric constants, the formation of ion pairs is favored. nih.gov Studies on analogous tetraalkylammonium salts have shown that in solvents like tetrahydrofuran (B95107) (THF), the ions exist predominantly as ion pairs, and may even form larger aggregates. cdnsciencepub.com The stoichiometry of these interactions is not always a simple one-to-one ratio. Depending on the concentration and the solvent, more complex species can form. For instance, vapor pressure osmometry measurements on tetrabutylammonium hexafluorophosphate (B91526) in methylene (B1212753) chloride indicated the presence of ion pairs with some association into higher aggregates. cdnsciencepub.com
The dynamics of ion-pairing can be investigated using various techniques. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool, as the chemical shift of the fluoride ion is highly sensitive to its immediate chemical environment. nih.govnih.gov Changes in the ¹⁹F NMR spectrum can indicate the formation of ion pairs and distinguish between different types of ionic associations. For example, ¹⁹F NMR has been used to monitor the exchange of fluoride ions in related systems, providing data on the rates and mechanisms of these processes. cdnsciencepub.comnih.gov
Conductivity measurements also offer a method to probe ion-pairing. mdpi.com The molar conductivity of a salt solution decreases as ion pairs form because the net charge of the ion pair is zero, and it does not contribute to the electrical current. By analyzing the conductivity at different concentrations, it is possible to determine the extent of ion association. mdpi.com
The table below summarizes findings on the state of tetra-alkylammonium salts in various solvents, which serves as a model for understanding TOAF behavior.
| Compound System | Solvent | Observed Species | Investigative Technique | Key Finding |
| Tetramethylammonium (B1211777) Fluoride (TMAF) | Methanol | Free Ions | Molecular Dynamics/DFT | Predominantly exists as free ions. researchgate.net |
| Tetramethylammonium Fluoride (TMAF) | Dimethylformamide (DMF), Pyridine | Ion Pairs | Molecular Dynamics/DFT | Exists mainly as ion pairs. researchgate.net |
| Tetramethylammonium Fluoride (TMAF) | Tetrahydrofuran (THF), Benzene | Tetramers | Molecular Dynamics/DFT | Forms higher aggregates like tetramers. researchgate.net |
| Tetrabutylammonium Hexafluorophosphate | Methylene Chloride | Ion Pairs & Aggregates | Vapor Pressure Osmometry | Exists primarily as ion pairs with some aggregation. cdnsciencepub.com |
| Tetrabutylammonium Fluoride (TBAF) | Toluene (B28343) | Dimeric Zincate Complex | X-ray Crystallography, ¹⁹F NMR | Forms a dinuclear structure with a bridging fluoride when reacted with diphenylzinc. nih.gov |
Hydrogen Bonding Interactions with Fluoride Anions
The fluoride anion is a small, highly electronegative ion, which makes it a potent hydrogen bond acceptor. The nature and strength of these hydrogen bonds significantly influence the fluoride's properties and reactivity.
In anhydrous (water-free) environments, the fluoride ion from TOAF can form strong hydrogen bonds with suitable donor molecules. However, it is the interaction with water that is most profound. Even trace amounts of water can lead to the formation of hydrated fluoride species. The fluoride ion's interaction with water is so strong that obtaining a truly "naked" or anhydrous fluoride ion is exceptionally challenging.
In hydrated environments, the fluoride ion is stabilized by a shell of water molecules, forming strong F⁻···H-O-H hydrogen bonds. This solvation shell effectively shields the fluoride's charge and reduces its nucleophilicity and basicity. The formation of bifluoride (HF₂⁻) and other hydrogen-bonded clusters with water is a common occurrence. smolecule.com
Studies on related systems highlight the strength of these interactions. For instance, ¹⁹F NMR studies of a tetrabutylammonium salt with a strongly hydrogen-bonded anionic cluster demonstrated the formation and characterization of these interactions at low temperatures. researchgate.net The presence of water can lead to the formation of hydrolysis products, which can be detected by techniques like ¹⁹F NMR or conductivity measurements.
The reactivity of the fluoride anion is inversely related to the strength of the hydrogen bonds it accepts. When strong hydrogen bond donors, such as water or alcohols, are present, they form a cage around the fluoride ion, diminishing its ability to act as a nucleophile or base.
Theoretical and experimental studies on the reactivity of tetrabutylammonium fluoride (TBAF) have shown that the solvent environment plays a critical role. researchgate.net In polar protic solvents that are strong hydrogen bond donors, the fluoride ion is heavily solvated, leading to slower reaction kinetics. researchgate.net Conversely, in aprotic solvents with minimal hydrogen-bonding capability, the fluoride ion is more "naked" and thus more reactive.
The controlled addition of hydrogen bond donors can be used to modulate the reactivity of fluoride. For example, adding specific alcohols to a reaction mixture can tune the selectivity and rate of fluorination reactions. Research has shown that adding tert-butanol (B103910) to a reaction involving TBAF in acetonitrile (B52724) can significantly alter the reaction's outcome, highlighting the directing effect of hydrogen bond donors. researchgate.net This modulation occurs because the alcohol molecules compete with the substrate to form hydrogen bonds with the fluoride ion, thereby controlling its effective concentration and reactivity.
Supramolecular Adduct Formation
The strong coordination and hydrogen-bonding capabilities of the fluoride anion, made accessible in organic media by the tetraoctylammonium cation, enable its use in the construction of complex supramolecular structures.
The fluoride anion can act as a guest that binds within the cavity of a host molecule, known as a molecular receptor. This host-guest chemistry is a cornerstone of supramolecular chemistry. The binding is typically driven by a combination of hydrogen bonding and electrostatic interactions.
While direct studies on TOAF with specific molecular receptors are not detailed in the provided context, the principles are well-established with other fluoride sources. Receptors designed to bind anions often feature multiple hydrogen bond donor groups (like ureas, thioureas, or amides) precisely arranged to complement the size and shape of the fluoride ion. The binding of fluoride within such a receptor can be detected by various means, including NMR spectroscopy, where a significant change in the chemical shift of the receptor's protons or the fluoride's ¹⁹F signal indicates complexation.
Beyond simple host-guest complexes, the fluoride anion can serve as a template or a node in the formation of larger, ordered supramolecular assemblies. These structures are built through the self-assembly of multiple components, often involving metal ions and organic ligands, with the anion playing a crucial role in directing the final architecture.
The fluoride ion's ability to form strong, directional hydrogen bonds makes it an excellent candidate for constructing intricate networks. For example, fluoride ions can bridge multiple metal centers or organic molecules, leading to the formation of extended chains, layers, or three-dimensional grid-like structures. The specific geometry of the resulting assembly is dictated by the coordination preferences of the components and the directional nature of the hydrogen bonds involving the fluoride anion.
Encapsulation Phenomena of Quaternary Ammonium (B1175870) Cations
The encapsulation of quaternary ammonium cations is a significant area of research within supramolecular chemistry, focusing on the non-covalent binding of these positively charged organic ions within the cavity of a larger host molecule. This process is driven by a variety of intermolecular forces, including ion-dipole interactions, hydrophobic effects, and van der Waals forces. The efficiency and selectivity of encapsulation are highly dependent on the geometric and electronic complementarity between the host and the guest cation.
Host molecules capable of encapsulating quaternary ammonium cations are diverse and include macrocycles such as calixarenes, cucurbit[n]urils, and cyclodextrins. oatext.comrsc.org The encapsulation of a guest molecule can significantly alter its physical and chemical properties, such as solubility and stability. oatext.com
Research into the encapsulation of quaternary ammonium cations has revealed that the size and shape of both the host's cavity and the guest cation are critical factors. For instance, cucurbit[n]urils exhibit size-selective binding for N-alkylated aliphatic diamines, with the highest stability observed for guests that have an optimal chain length to interact with the portals of the host. rsc.org Similarly, cyclodextrins, which possess a hydrophobic inner cavity, can form inclusion complexes with a variety of guest molecules, including ionic compounds. oatext.com The formation of such complexes is often a 1:1 stoichiometry, as has been observed in studies with tetrabutylammonium iodide and both α- and β-cyclodextrin.
The encapsulation of the tetraoctylammonium cation, due to its large and flexible long alkyl chains, presents a more complex scenario. A study involving resorcinarene (B1253557) hosts and the tetraoctylammonium cation reported a highly complex NMR spectrum, which hindered the definitive assignment of signals from the encapsulated guest and the precise determination of the host-to-guest stoichiometry. nih.gov This complexity suggests that the interaction is not a simple, well-defined encapsulation of a single cation within a single host cavity, but could involve more intricate assemblies or dynamic equilibria.
In a different context, the interaction between the tetraoctylammonium cation and a C60 fullerene anion has been characterized by X-ray crystallography. researchgate.net This study revealed the formation of an ionic compound where each C60 radical anion is surrounded by four tetraoctylammonium cations. researchgate.net While this represents a supramolecular assembly, it is distinct from a classic host-guest encapsulation where the guest is fully enclosed within a host's cavity.
The following table summarizes research findings on the encapsulation of various quaternary ammonium cations with different host molecules, providing a comparative context for understanding the factors that govern these interactions.
| Host Molecule | Guest Cation | Key Findings | Reference |
| Resorcinarene | Tetraoctylammonium | Complex NMR spectrum observed, suggesting a complex interaction rather than simple 1:1 encapsulation. Stoichiometry could not be accurately determined. | nih.gov |
| C60 Fullerene Anion | Tetraoctylammonium | Formation of a (TOA+)(C60˙−) ionic compound where each fullerene anion is surrounded by four cations. | researchgate.net |
| Cucurbit[n]uril (n=6) | Diammonium ions (pentano or hexano bridge) | Exhibits chain length-dependent selectivity with significantly stronger binding for guests with pentano or hexano bridges. | rsc.org |
| α-Cyclodextrin | Tetrabutylammonium iodide | Formation of a 1:1 inclusion complex. | ias.ac.in |
| β-Cyclodextrin | Tetrabutylammonium iodide | Formation of a 1:1 inclusion complex, with a greater extent of encapsulation compared to α-cyclodextrin. | ias.ac.in |
These findings highlight that while the encapsulation of smaller quaternary ammonium cations is well-documented and characterized by specific stoichiometries and binding affinities, the behavior of larger and more flexible cations like tetraoctylammonium is more nuanced and can lead to complex supramolecular assemblies rather than straightforward inclusion complexes. The long alkyl chains of the tetraoctylammonium cation likely play a significant role in these complex interactions, potentially leading to self-assembly or interactions with multiple host molecules.
Based on a comprehensive review of academic research, there is a notable scarcity of literature focusing specifically on the use of Tetraoctylammonium fluoride (TOAF) for anion recognition and sensing applications as outlined in the requested article structure. The vast majority of scientific studies in this field utilize Tetrabutylammonium fluoride (TBAF) as the standard source for the fluoride anion. This is largely due to its high solubility in the organic solvents commonly used for these experiments, such as acetonitrile, dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (THF). nih.govnih.gov
The mechanisms of fluoride anion recognition, including deprotonation, hydrogen bonding, and intermolecular proton transfer, are extensively documented. Similarly, the use of spectroscopic methods like UV-Vis, fluorescence, and NMR for characterizing these interactions is a cornerstone of chemosensor research. However, these discussions are consistently framed around the interactions of a sensor molecule with the fluoride anion, which is experimentally introduced using TBAF. beilstein-journals.orgrsc.orgacs.orgnih.govnih.govrsc.orgrsc.orgnih.govfrontiersin.orgacs.orgacs.org
While research has explored the effect of different tetraalkylammonium cations (e.g., tetramethylammonium, tetraethylammonium, tetrabutylammonium) on the binding affinity of fluoride sensors, confirming that the cation can influence the recognition process, specific data for the tetraoctylammonium cation in this context is not available in the retrieved sources. scielo.br
Therefore, generating a scientifically accurate article that focuses solely on this compound within the specified, detailed outline on anion sensing is not feasible based on the current body of accessible research. The primary role of TOAF described in the literature is in different chemical applications, such as a phase transfer agent.
An article detailing the anion recognition and sensing applications of Tetrabutylammonium fluoride (TBAF) could be comprehensively generated and would align perfectly with the requested scientific principles and analytical techniques.
Anion Recognition and Sensing Applications in Academic Research
Design Principles for Fluoride (B91410) Chemosensors
The detection of the fluoride anion is a significant area of research due to its roles in biological, environmental, and industrial processes. nepjol.info Effective chemosensors for fluoride are designed based on specific principles that ensure high sensitivity and selectivity. The primary recognition mechanisms involve interactions such as hydrogen bonding, deprotonation, and Lewis acid-base interactions, which are translated into detectable optical or electrochemical signals. researchgate.net
The rational design of receptor architectures for selective fluoride binding is a cornerstone of modern supramolecular chemistry. The challenge lies in creating hosts that can selectively bind the small, highly electronegative fluoride ion, which has a high hydration enthalpy, making its recognition in aqueous media particularly difficult. science.gov
Several key principles guide the design of these receptors:
Hydrogen Bonding: A predominant strategy involves creating receptors with hydrogen bond-donating groups, such as amides, ureas, pyrroles, or hydroxyls. researchgate.netrsc.org These groups form strong hydrogen bonds with the fluoride anion. nih.gov The receptor's structure is often pre-organized to create a cavity or cleft that is complementary to the size and shape of the fluoride ion, enhancing binding affinity and selectivity. researchgate.net
Deprotonation Mechanism: Due to its high basicity, the fluoride anion can abstract a proton from the receptor's N-H or O-H groups. nih.govbeilstein-journals.org This intermolecular proton transfer (IPT) results in a significant change in the electronic properties of the receptor, often leading to a dramatic and easily detectable color change or a shift in fluorescence. beilstein-journals.orgtandfonline.com This mechanism is a powerful tool for "naked-eye" detection. tandfonline.com
Lewis Acid-Base Interactions: Receptors containing Lewis acidic centers, particularly organoboranes, are effective for fluoride binding. science.gov The interaction between the Lewis acidic boron and the Lewis basic fluoride forms a stable B-F bond, which can be signaled optically. researchgate.net To enhance their effectiveness in aqueous solutions, these borane-based receptors can be modified with cationic groups like ammonium (B1175870) or phosphonium (B103445) to increase the electrophilicity of the boron center. science.gov
Intramolecular Charge Transfer (ICT): Many colorimetric sensors are designed as push-pull systems, where an electron-donating group and an electron-accepting group are linked by a π-conjugated system. tandfonline.com The binding of fluoride, either through hydrogen bonding or deprotonation, modulates the electronic nature of the donor or acceptor group, which in turn alters the intramolecular charge transfer characteristics of the molecule. sioc-journal.cn This change is observed as a significant shift in the absorption spectrum, resulting in a color change. sioc-journal.cn
The table below summarizes various receptor architectures and their mechanisms for fluoride binding.
| Receptor Type | Binding Mechanism(s) | Typical Signal Output | Research Finding |
| Amide/Urea (B33335)/Thiourea-Based | Hydrogen Bonding, Deprotonation | Colorimetric, Fluorescent | These receptors utilize N-H groups that can form strong hydrogen bonds with F⁻. An excess of fluoride or a highly basic environment can lead to deprotonation, causing a distinct optical response. researchgate.nettandfonline.com |
| Pyrrole-Based (e.g., Calix researchgate.netpyrroles) | Hydrogen Bonding, Deprotonation | Colorimetric, Fluorescent | The pyrrole (B145914) N-H group is a common binding site. Deprotonation of this group by fluoride is a confirmed mechanism for signaling. researchgate.netbeilstein-journals.org |
| Hydroxyl-Based (e.g., Azo-Phenol) | Hydrogen Bonding, Deprotonation | Colorimetric (Red Shift) | The acidic O-H proton can be abstracted by fluoride, leading to the formation of a phenoxide, which alters the molecule's conjugation and color. nepjol.info |
| Organoborane-Based | Lewis Acid-Base Interaction | Colorimetric, Fluorescent | The Lewis acidic boron atom readily forms a covalent bond with the fluoride anion. Cationic groups are added to the structure to improve water solubility and binding affinity. science.gov |
| Indole-Based | Hydrogen Bonding, Deprotonation | Fluorescent | The indole (B1671886) N-H proton signal disappears in NMR titration upon addition of fluoride, indicating a deprotonation event that leads to changes in fluorescence. nepjol.info |
Supramolecular gels composed of low-molecular-weight gelators (LMWGs) have emerged as a novel platform for chemical sensing. rsc.orgjst.go.jp These "soft materials" are formed through the self-assembly of LMWGs into three-dimensional fibrillar networks, held together by weak, non-covalent interactions like hydrogen bonding. mdpi.comjst.go.jp The dynamic and reversible nature of these interactions makes the gels responsive to external stimuli, including the presence of specific anions like fluoride. jst.go.jpjst.go.jp
The detection mechanism relies on a fluoride-induced gel-to-sol phase transition. In these systems, the structural integrity of the gel is maintained by intermolecular hydrogen bonds between the gelator molecules. researchgate.net When a source of fluoride ions, such as Tetraoctylammonium fluoride or the commonly used analogue Tetrabutylammonium (B224687) fluoride (TBAF), is introduced, the highly basic fluoride anions disrupt this critical hydrogen-bonding network. rsc.orgjst.go.jpnih.gov This disruption leads to the disassembly of the self-assembled fibers and the collapse of the gel network, resulting in a transition to a liquid (sol) state. rsc.orgresearchgate.net This macroscopic change is often observable by the naked eye, providing a simple and direct method for fluoride detection. rsc.org
Key findings from academic research in this area include:
Adenosine-Based Gelators: An adenosine (B11128) derivative functionalized with urea groups was shown to form a supramolecular gel in chloroform. jst.go.jpnih.gov The addition of TBAF caused a gel-to-sol transition by disrupting the hydrogen bonds involving the ureido groups. jst.go.jp The system demonstrated selectivity, as different amounts of various anions were required to induce the phase change, with fluoride being the most effective. jst.go.jp
L-DOPA-Based Gelators: A gelator based on L-DOPA, with its phenolic hydroxyl groups protected by silyl (B83357) ethers, was designed for fluoride detection. rsc.org The addition of fluoride ions selectively cleaved the silicon-oxygen bonds, deprotecting the hydroxyl groups. This chemical reaction altered the gelator's structure and its ability to self-assemble, triggering a visual gel-to-sol transition. rsc.org
Isophthalamide-Based Gelators: In a unique case, an isophthalamide (B1672271) receptor, upon addition of TBAF in a specific solvent system, underwent a sol-gel transition. nih.gov The process was triggered by the in situ formation of the bifluoride ion (HF₂⁻), which then served as a template, binding to the amide N-H groups of the deprotonated receptor to form the gel network. nih.gov
Reversibility and Control: The stimuli-responsive nature of these gels can be controlled. In some systems, after a fluoride-induced gel collapse, the gel phase can be restored by adding a fluoride-sequestering agent, such as boron trifluoride etherate. jst.go.jpnih.govresearchgate.net This agent reacts with the free fluoride, removing the stimulus and allowing the LMWGs to re-assemble into a gel. jst.go.jp
The table below presents examples of supramolecular gel systems used for fluoride detection.
| Gelator System | Fluoride Source (Stimulus) | Solvent | Observed Response | Reversibility |
| Modified Adenosine Derivative | Tetrabutylammonium fluoride | Chloroform | Gel-to-sol phase transition. jst.go.jpnih.gov | Yes, by adding Boron trifluoride etherate. jst.go.jp |
| L-DOPA Derivative with TBDMS protection | Tetrabutylammonium fluoride | Polar Aprotic Solvents | Visual gel-to-sol phase transition. rsc.org | Not reported. |
| C₃-Symmetric Tris-Urea | Tetrabutylammonium fluoride | Acetone | Gel-to-sol phase transition. researchgate.net | Yes, selectively with Boron trifluoride etherate for fluoride-induced sol. researchgate.net |
| Isophthalamide Receptor | Tetrabutylammonium fluoride | THF/CH₃CN | Sol-to-gel phase transition triggered by in situ HF₂⁻ formation. nih.gov | Thixotropic (mechano-responsive). nih.gov |
Computational and Theoretical Investigations of Tetraoctylammonium Fluoride Chemistry
Density Functional Theory (DFT) Analyses
Density Functional Theory has become an indispensable tool for probing the electronic structure and reactivity of chemical systems. For quaternary ammonium (B1175870) fluorides, DFT calculations offer deep insights into reaction mechanisms that are often difficult to fully characterize through experimental means alone. While many detailed computational studies focus on analogues like tetramethylammonium (B1211777) fluoride (B91410) (TMAF) and tetrabutylammonium (B224687) fluoride (TBAF), the principles and methodologies are directly applicable to understanding the chemistry of tetraoctylammonium fluoride.
DFT calculations are extensively used to map the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the characterization of transition state structures. In the context of nucleophilic fluorination reactions, a primary application of tetraalkylammonium fluorides, DFT is used to model the step-by-step process of the fluoride anion attacking an electrophilic substrate.
Studies on related compounds, such as TBAF, have successfully modeled the transition states for their decomposition and for various nucleophilic substitution (SNAr) reactions. rsc.orgmdpi.com For example, in the SNAr reaction of 2-bromobenzonitrile (B47965) with TMAF, DFT calculations have been used to investigate the reaction in different solvents, identifying the key transition states for the substitution process. researchgate.net Similar computational approaches could be applied to TOAF to understand how the eight long alkyl chains of the cation influence the geometry and stability of the transition state. Theoretical studies on the decomposition of various tetramethylammonium methylphenyldifluorosilicates found that the relative energies of the transition states increase with the number of phenyl groups. rsc.org This type of analysis for TOAF would be invaluable in predicting its reactivity and selectivity in various synthetic applications.
A key output of DFT analysis is the calculation of the Gibbs free energy of activation (ΔG‡), or the energy barrier, for a reaction. This value is critical for predicting reaction rates. Theoretical calculations have been employed to determine the free energy barriers for nucleophilic substitution reactions involving the fluoride ion. nih.gov For instance, in the SNAr reaction of fluoride with p-chlorobenzonitrile, the theoretical free energy barrier for the anhydrous tetrabutylammonium fluoride system was calculated to be 22.1 kcal/mol, which is in close agreement with the experimental value. nih.gov
These studies also reveal the profound impact of the counter-ion and solvation on the energy barrier. nih.gov The smaller tetramethylammonium cation was found to associate more strongly with the fluoride ion, increasing the reaction barrier by 5 kcal/mol compared to the tetrabutylammonium cation. nih.gov It is hypothesized that the larger, more diffuse tetraoctylammonium cation would have a different ion-pairing character, which would, in turn, affect the reaction's energy barrier. Furthermore, the presence of even a single water molecule hydrating the fluoride ion can have a similar barrier-increasing effect. nih.gov DFT calculations, often combined with a continuum solvation model, can quantify these effects and help in the selection of optimal reaction conditions. nih.gov
| Reaction System | Cation | Solvent | Calculated Free Energy Barrier (ΔG‡) | Key Finding |
| SNAr of F⁻ with p-chlorobenzonitrile | Tetrabutylammonium | DMSO | 22.1 kcal/mol | Close agreement with experimental value. nih.gov |
| SNAr of F⁻ with p-chlorobenzonitrile | Tetramethylammonium | DMSO | ~27 kcal/mol | Smaller cation increases the barrier due to stronger ion-pairing. nih.gov |
| SNAr of F⁻ with p-chlorobenzonitrile | Tetrabutylammonium (hydrated) | DMSO | ~27 kcal/mol | A single H₂O molecule raises the barrier significantly. nih.gov |
| Decomposition of Tetramethylammonium methylphenyldifluorosilicates | Tetramethylammonium | - | Varies | Energy of transition state increases with the number of phenyl groups. rsc.orgrsc.org |
Table 1: Examples of DFT-Calculated Free Energy Barriers for Reactions Involving Tetraalkylammonium Fluorides.
DFT analyses of transition states can lead to deeper mechanistic understanding beyond a simple stepwise or concerted model. For SNAr reactions involving tetramethylammonium fluoride (TMAF), DFT studies have been used to postulate the existence of a mechanistic continuum. mdpi.com This concept describes how the reaction mechanism can shift between a classic two-step (addition-elimination) pathway, involving a discrete Meisenheimer intermediate, and a fully concerted pathway, where bond-forming and bond-breaking occur in a single transition state. mdpi.com The specific point on this continuum depends on the substrate and reaction conditions. By representing the computed potential energy against the reaction progress, a visual map of the mechanism can be created. mdpi.com Such detailed mechanistic predictions derived from DFT would be instrumental in fine-tuning the reactivity of this compound for specific, challenging fluorination reactions.
Molecular Dynamics Simulations
While DFT provides a static, time-independent picture of a chemical system, molecular dynamics (MD) simulations introduce the dimensions of time and temperature. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic view of processes like ion dissociation and the structuring of solvent molecules.
The reactivity of the fluoride anion is critically dependent on its "nakedness," or its degree of separation from the counter-cation. mdpi.com In solution, tetraalkylammonium fluorides can exist as free ions, contact ion pairs (CIP), solvent-separated ion pairs (SSIP), or larger aggregates. MD simulations are the primary theoretical tool for investigating the equilibrium and kinetics of these different states.
Simulations on TMAF have shown that in polar protic solvents like methanol, the salt exists predominantly as free ions, whereas in polar aprotic solvents like dimethylformamide (DMF), it exists mainly as ion pairs. researchgate.netresearchgate.net In less polar solvents such as tetrahydrofuran (B95107) (THF) and benzene, TMAF is predicted to form larger aggregates like tetramers. researchgate.netresearchgate.net The long, hydrophobic octyl chains of TOAF would likely enhance its tendency to aggregate, especially in nonpolar media, and to form complex micelle-like structures in aqueous solutions. MD simulations can quantify the potential of mean force (PMF) between the cation and anion, which describes the free energy as a function of their separation distance, providing insight into the stability of the ion pair. nih.govscience.gov Such studies are essential for understanding how solvent choice dictates the dominant reactive species in a solution of TOAF.
MD simulations provide a detailed picture of the solvation shell—the layer of solvent molecules immediately surrounding a solute. The structure and dynamics of this shell are fundamental to the solute's properties and reactivity. researchgate.net MD studies of aqueous tetraalkylammonium halide solutions have investigated the hydration of both the cation and the anion. researchgate.netnih.govacs.org
For a salt like TOAF in an aqueous or polar solvent, MD simulations can reveal:
Cation Solvation: The large tetraoctylammonium cation is expected to be hydrophobic. Simulations on tetrabutylammonium ions show that the alkyl tails induce significant structuring of surrounding water molecules, akin to a clathrate-like cage. nih.govresearchgate.net This hydrophobic hydration would be even more pronounced for the tetraoctylammonium ion.
Anion Solvation: The small fluoride anion is strongly solvated through hydrogen bonds with protic solvents. mdpi.com MD simulations can determine the coordination number of the fluoride ion (the number of solvent molecules in its first solvation shell) and the orientation of these solvent molecules. researchgate.netmdpi.com
Ion-Solvent Dynamics: These simulations also characterize the dynamics of the solvation shell, such as the residence time of solvent molecules around the ions. nih.govresearchgate.net
| Compound/Ion | Simulation Method | Solvent | Key Finding |
| Tetramethylammonium Fluoride (TMAF) | MD and DFT | Methanol | Exists predominantly as free, solvated ions. researchgate.netresearchgate.net |
| Tetramethylammonium Fluoride (TMAF) | MD and DFT | Benzene, THF | Forms tetramers and other higher aggregates. researchgate.netresearchgate.net |
| Tetrabutylammonium Cation (TBA⁺) | MD (Polarizable Force Field) | Water | Alkyl tails induce formation of an interpenetrating cationic network at higher concentrations. nih.govacs.org |
| Fluoride Anion (F⁻) | QM/MM MD | Water | Strong hydrogen bonding from water molecules creates a well-defined first solvation shell. mdpi.com |
| This compound (TOAF) | (Hypothesized) | Nonpolar | Expected to show a very high degree of ion-pairing and aggregation due to long alkyl chains. |
Table 2: Summary of Findings from Molecular Dynamics Simulations on Tetraalkylammonium Halides and Their Relevance to TOAF.
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital calculations are a cornerstone of computational chemistry, providing a quantum mechanical framework to study the electronic structure and energy of molecules from first principles, without reliance on empirical parameters. These methods are particularly useful for assessing the stability of transient species such as reaction intermediates.
The stability of reaction intermediates is a critical factor in determining the pathway and outcome of a chemical reaction. Ab initio calculations can be employed to determine the relative energies of different potential intermediates, thereby predicting the most likely reaction mechanism.
For instance, ab initio molecular orbital calculations have been used to investigate the stability of ion pairs, dimers, and tetramers of TMAF in various solvents. researchgate.net These calculations help in understanding the state of the fluoride ion in solution, which can range from a "naked" and highly reactive anion to a heavily solvated and less reactive species. The stability of these aggregates affects the nucleophilicity of the fluoride ion and thus the stability of any subsequent reaction intermediates.
In another study involving the photo-NOCAS (photochemical nucleophile-olefin combination, aromatic substitution) reaction with tetrabutylammonium fluoride, ab initio molecular orbital calculations (specifically at the MP2/6-31G//HF/6-31G level of theory) were employed to assess the relative stabilities of β-fluoroalkyl radical intermediates. cdnsciencepub.com The calculations revealed that the more heavily substituted β-fluoroalkyl radical is not necessarily the more stable, indicating that the addition of the fluoride ion is kinetically rather than thermodynamically controlled. cdnsciencepub.com
A theoretical analysis of the SNAr fluorination of 2-bromobenzonitrile with tetramethylammonium fluoride highlights the importance of the aggregation state of the fluoride source on the reaction mechanism. researchgate.net The stability of the intermediates is influenced by whether the reaction proceeds via free ions, ion pairs, or dimers, which is in turn dependent on the solvent polarity. researchgate.net
The following table summarizes representative computational findings on the stability of species related to tetraalkylammonium fluorides, which can be extrapolated to understand the behavior of this compound.
| System | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Tetramethylammonium fluoride (TMAF) aggregates | DFT (X3LYP/6-31+G(d)) | Investigated the relative stability of monomers, dimers, and tetramers in different solvents, showing that the aggregation state is crucial for reactivity. | researchgate.net |
| β-fluoroalkyl radical intermediates | Ab initio (MP2/6-31G//HF/6-31G) | The less substituted radical was found to be more stable, indicating kinetic control in the addition of fluoride from TBAF to an alkene radical cation. | cdnsciencepub.com |
| Interaction of F⁻ with tetramethylammonium | Ab initio molecular orbital calculations | The lowest energy orientation for the interaction between the fluoride ion and the tetramethylammonium cation was determined, highlighting the specific nature of the ion pairing. | nih.gov |
These studies underscore the capability of ab initio calculations to elucidate the subtle energetic differences between potential reaction intermediates, providing a detailed picture of the reaction landscape.
Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Properties
Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method for calculating the excited-state properties of molecules, making it particularly well-suited for simulating and interpreting electronic spectra such as UV-Vis absorption and fluorescence. fu-berlin.dersc.org TDDFT is often used to understand how the electronic structure of a molecule is perturbed upon interaction with other species, such as the fluoride ion from a source like this compound.
While direct TDDFT studies on this compound itself are scarce, the literature contains numerous examples where TDDFT is used to investigate the spectroscopic changes in a chromophoric molecule (a "sensor") upon the addition of tetrabutylammonium fluoride (TBAF). researchgate.netrsc.orgmdpi.com In these studies, the fluoride ion from TBAF interacts with the sensor molecule, leading to changes in its color (UV-Vis spectrum) or fluorescence. TDDFT calculations are then performed on the free sensor and the fluoride-bound sensor to understand the origin of these spectral shifts.
For example, in a study of a tetraphenylethylene-substituted bis(thienyl)imidazole as a fluoride sensor, the addition of TBAF caused a decrease in the absorption band at 350 nm and the appearance of a new band at 405 nm. mdpi.com TDDFT calculations were used to explain these changes as arising from an intramolecular charge transfer (ICT) process upon the formation of a hydrogen bond between the sensor's imidazole (B134444) proton and the fluoride ion. mdpi.com
Similarly, TDDFT calculations have been used to support experimental findings on the changes in the UV-Vis spectra of various organic receptors upon interaction with the fluoride ion from TBAF. researchgate.netrsc.org These calculations can predict the electronic transitions responsible for the observed absorption bands and how these transitions are affected by the binding of fluoride.
The table below presents examples of how TDDFT has been applied to study the spectroscopic properties of systems interacting with fluoride ions from tetraalkylammonium sources.
| System Studied | Spectroscopic Technique | Key TDDFT Finding | Reference |
|---|---|---|---|
| Tetraphenylethylene-substituted bis(thienyl)imidazole + F⁻ (from TBAF) | UV-Vis and Fluorescence Spectroscopy | Explained the observed spectral shifts by an intramolecular charge transfer (ICT) mechanism upon N-H---F⁻ hydrogen bond formation. | mdpi.com |
| Asymmetric tris-urea receptors + F⁻ (from TBAF) | UV-Vis Spectroscopy | Theoretical UV-visible spectra generated by TDDFT were used to support the experimental observations of colorimetric changes upon fluoride binding. | researchgate.net |
| N-heteroaromatic ligands + F⁻ (from TBAF) | UV-Vis Spectroscopy | DFT and TDDFT calculations were performed on the fluoride-bound complexes to understand their electronic structure and band structure. | rsc.org |
These examples demonstrate the utility of TDDFT in providing a molecular-level understanding of the spectroscopic properties of complex chemical systems, including those involving interactions with this compound. The insights gained from such studies are crucial for the rational design of new materials and sensors with specific optical properties.
Advanced Applications in Organic Synthesis
Regioselective and Stereoselective Transformations
The ability to control the regioselectivity and stereoselectivity of chemical reactions is a cornerstone of modern synthetic chemistry. While tetraalkylammonium fluorides, in general, are known to promote various selective transformations, specific documented examples focusing on Tetraoctylammonium fluoride (B91410) are limited in the literature. The reactivity in these cases is often attributed to the "naked" fluoride ion, which can act as a base or a nucleophile.
Control of Regioselectivity
There is limited specific information in the scientific literature regarding the use of Tetraoctylammonium fluoride for the N-hydroxymethylation of indoles. Generally, reagents like TBAF are used for such transformations, acting as a catalyst.
Diastereoselective and Chemoselective Transformations
The application of this compound in diastereoselective and chemoselective transformations is not extensively documented in dedicated studies. However, its role as a phase-transfer agent in certain reactions points towards a degree of chemoselectivity. For instance, in oxidative processes, TOAF facilitates the reaction of hydrogen peroxide with organic substrates. Due to the high oxidation potential required to oxidize the fluoride ion to fluorine, TOAF can be used in oxidative environments without generating fluorinated byproducts, thereby demonstrating chemoselectivity by preventing unwanted side reactions. usc.edu
Synthesis of Complex Molecular Architectures
The construction of intricate molecular frameworks is a testament to the power of synthetic methodologies. While related catalysts are pivotal in this field, the specific role of TOAF is narrowly documented.
Facilitating the Synthesis of Octasilsesquioxane Cages
The synthesis of polyhedral oligomeric silsesquioxanes (POSS), including octasilsesquioxane cages (T₈ cages), is a significant area of materials chemistry. These syntheses often rely on the hydrolytic condensation of trifunctional silanes. This process is frequently catalyzed by tetraalkylammonium fluorides, with tetrabutylammonium (B224687) fluoride (TBAF) being the most commonly cited catalyst for this purpose. wpi.eduresearchgate.netmdpi.complu.mxresearchgate.netopen.ac.uk The fluoride ion is known to catalyze both the hydrolysis and condensation of alkoxysilanes. researchgate.net While the synthesis of an octaoctyl-substituted POSS has been described, the procedure utilized TBAF as the catalyst, not TOAF. wpi.edu There is a lack of specific reports detailing the use of this compound for facilitating the synthesis of octasilsesquioxane cages.
Access to High Added-Value Fluorinated Building Blocks
Nucleophilic fluorination is a critical method for synthesizing valuable fluorine-containing molecules for pharmaceuticals, agrochemicals, and materials science. beilstein-journals.org Tetraalkylammonium salts are often used as phase-transfer catalysts or as sources of soluble, highly reactive "naked" fluoride ions for these reactions. acsgcipr.orgmedchemexpress.com However, the literature predominantly focuses on anhydrous forms of smaller tetraalkylammonium fluorides like tetramethylammonium (B1211777) fluoride (TMAF) and tetrabutylammonium fluoride (TBAF) for these applications. nih.govrsc.org
The primary documented use of this compound in a related context shows it helps to avoid the formation of fluorinated by-products during oxidation reactions, which is contrary to its use for creating fluorinated building blocks. usc.edu There is currently a lack of specific research demonstrating the application of this compound for the synthesis of high added-value fluorinated building blocks via nucleophilic fluorination.
Sustainable Chemistry Principles
This compound has been effectively utilized in applications that align with the principles of sustainable or "green" chemistry, particularly in the context of improving reaction efficiency and enabling catalyst recycling. Its most notable application is in the ultrasound-assisted oxidative desulfurization (UAOD) of fuels. osti.govresearchgate.net
In the UAOD process, TOAF functions as a phase-transfer agent, facilitating the transfer of the oxidant (typically aqueous hydrogen peroxide) into the organic fuel phase where the sulfur-containing compounds reside. usc.eduacs.org The use of ultrasound enhances the reaction rate and efficiency. The selection of TOAF is critical; its fluoride anion is resistant to oxidation by hydrogen peroxide, which prevents the formation of unwanted fluorinated contaminants and ensures the oxidant is used for the intended desulfurization reaction. usc.eduresearchgate.net This process can be conducted at room temperature and atmospheric pressure, reducing the energy demands compared to traditional high-pressure hydrodesulfurization methods. researchgate.net
A key sustainable feature of this application is the potential for catalyst recovery and reuse, which minimizes waste and improves the economic viability of the process. researchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Function | Phase Transfer Agent | usc.eduacs.org |
| Process | Ultrasound-Assisted Oxidative Desulfurization (UAOD) | osti.govresearchgate.net |
| Substrate | Diesel fuels with varying sulfur content | researchgate.net |
| Oxidant | Aqueous Hydrogen Peroxide (H₂O₂) | usc.eduresearchgate.net |
| Key Advantage | Avoids formation of fluorinated by-products due to the stability of the fluoride ion. | usc.eduresearchgate.net |
| Sustainability Aspect | Catalyst can be recovered and reused; process operates at ambient temperature and pressure. | researchgate.net |
Development of Environmentally Benign Methodologies
This compound (TOAF) has been identified as a key component in the advancement of environmentally benign chemical processes, particularly in the desulfurization of fuels. One of the prominent examples is its application as a phase transfer agent in Ultrasound-Assisted Oxidative Desulfurization (UAOD). This innovative method provides a greener alternative to traditional hydrodesulfurization techniques, which often require high temperatures, high pressures, and the use of hydrogen gas.
A critical environmental benefit of using this compound over other halide-based phase transfer agents, such as tetraoctylammonium bromide, is the prevention of unwanted side reactions. researchgate.net When bromide salts are used, there is a risk of forming brominated by-products, which are contaminants. researchgate.net In contrast, the fluoride ion in TOAF is not easily oxidized by hydrogen peroxide, thus eliminating the formation of halogenated organic compounds and leading to a cleaner product stream. usc.edu The selectivity of this process is notably high, and the catalyst can be recovered for reuse, further enhancing its green credentials. researchgate.net The combination of ultrasound technology with the TOAF-mediated oxidation provides an efficient and rapid method for deep desulfurization of various fuels. researchgate.netosti.gov
Table 1: Efficiency of Ultrasound-Assisted Oxidative Desulfurization (UAOD) using different phase transfer agents. This table is interactive. You can sort and filter the data.
| Phase Transfer Agent | Oxidizing Agent | Sulfur Compound | Key Finding | Reference |
|---|---|---|---|---|
| This compound | Hydrogen Peroxide | Dibenzothiophene (B1670422) | No formation of halogenated by-products. High selectivity. | researchgate.net, usc.edu |
| Tetraoctylammonium bromide | Hydrogen Peroxide | 3-bromobenzothiophene | High yield of sulfone, but potential for bromo-compound derivative contaminants. | researchgate.net |
| Tetra-n-butylammonium fluoride | Hydrogen Peroxide | Thiophene | Effective in reducing sulfurous compounds in gas condensate. | nih.gov |
Catalysis with Waste Materials
The utilization of waste materials as feedstocks in chemical synthesis is a cornerstone of a circular economy and a significant goal in green chemistry. Tetraalkylammonium fluorides have emerged as effective catalysts in processes that convert waste into valuable chemicals. A notable example is the reductive functionalization of carbon dioxide (CO₂) using waste metallic silicon from the solar panel industry as the reducing agent. rsc.orgrsc.org
While much of the research in this area has focused on tetrabutylammonium fluoride (TBAF) as the catalyst, the performance of other tetraalkylammonium fluorides, including this compound (TOAF), has also been investigated. researchgate.net Research comparing the catalytic activity of various fluoride salts has shown that the structure of the cation significantly influences the reaction's efficiency. Studies on the reduction of CO₂ to formic acid using waste silicon powder demonstrated that the yield of formic acid decreased when this compound was used as the catalyst compared to tetrabutylammonium fluoride. This suggests that the size and steric bulk of the tetraoctylammonium cation may affect the catalytic activity, potentially by influencing the solubility of the catalyst or its interaction with the silicon surface.
Table 2: Comparison of Tetraalkylammonium Fluoride Catalysts in the Reduction of CO₂ with Waste Silicon. This table is interactive. You can sort and filter the data.
| Catalyst | Substrate | Reducing Agent | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| This compound (TOAF) | Carbon Dioxide | Waste Silicon Powder | Formic Acid | The yield of formic acid was lower compared to when TBAF was used, indicating cation size affects catalytic activity. | |
| Tetrabutylammonium fluoride (TBAF) | Carbon Dioxide | Waste Silicon Powder | Formic Acid | Highly efficient catalyst, achieving up to 68% yield of formic acid. rsc.org | rsc.org, rsc.org, researchgate.net |
Future Research Directions and Emerging Trends
Development of Novel Tetraoctylammonium Fluoride (B91410) Derivatives with Tuned Reactivity
A significant frontier in the study of tetraoctylammonium fluoride is the rational design and synthesis of new derivatives with tailored properties. By chemically modifying the core structure, researchers aim to fine-tune its reactivity, solubility, and selectivity for specific applications.
Future work is directed towards the synthesis of functionalized quaternary ammonium (B1175870) salts. For instance, the development of dihydroxy-functionalized quaternary ammonium salts has been explored for creating polymers with specific properties, a concept that can be extended to TOAF to create novel materials. google.com The synthesis of quaternary ammonium-functionalized amphiphilic diblock copolymers is another promising avenue, which could lead to new types of surfactants or self-assembling materials derived from TOAF. researchgate.net
Furthermore, the in-situ generation of chiral quaternary ammonium fluorides from their corresponding hydrogensulfates has been shown to be an effective strategy for catalytic enantioselective reactions. acs.org Applying this methodology to this compound could yield a new class of chiral phase-transfer catalysts, expanding their utility in asymmetric synthesis. The introduction of specific functional groups, such as hydroxyl groups, onto the alkyl chains of the tetraoctylammonium cation could lead to derivatives with unique catalytic activities or improved performance in specialized solvent systems. google.com
Exploration of New Mechanistic Pathways in Organofluorine Chemistry
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and discovering new transformations. Tetraalkylammonium fluorides (TAAFs) are known to provide highly reactive "naked" fluoride ions, a property that is central to their function in organofluorine chemistry. numberanalytics.com
Future investigations will likely focus on elucidating the precise role of the tetraoctylammonium cation and the fluoride anion in various reaction environments. For example, mechanistic studies on tetrabutylammonium (B224687) fluoride (TBAF) have revealed its involvement in forming hydrogen-bonded complexes with silanols in palladium-catalyzed cross-coupling reactions, a pathway that is likely relevant to TOAF as well. nih.gov Research into TBAF-mediated cycloadditions has also provided evidence for the formation of vinyl anion intermediates under mild conditions, opening up new possibilities for carbon-carbon bond formation. nih.gov
A particularly innovative area of research is the use of TBAF to initiate catalysis by generating a zirconocene (B1252598) fluoride in situ from zirconocene dichloride. chemrxiv.org Exploring similar activation pathways with TOAF and other transition metal precursors could lead to the discovery of novel catalytic systems. Detailed mechanistic studies, including kinetic analysis and spectroscopic identification of intermediates, will be essential to unravel the complex reaction pathways and expand the synthetic utility of TOAF in organofluorine chemistry and beyond. nih.govacs.org
Integration of this compound in Advanced Catalytic Systems
The integration of this compound into more complex and efficient catalytic systems is a major trend. Its application in ultrasound-assisted oxidative desulfurization (UAOD) processes has demonstrated its potential to enhance reaction efficiency under mild conditions. researchgate.net
A promising research direction involves combining TOAF with transition metal catalysts to generate high-performance catalytic species. rug.nl The fluoride anion can act as an activator for transition metal complexes, significantly enhancing their catalytic activity in reactions such as asymmetric Michael additions and the synthesis of cyclic carbonates. rug.nl The ability of TBAF to catalyze the conversion of CO2 using metallic silicon as a reductant highlights a novel application in sustainable chemistry, a field where TOAF could also find use. nih.govrsc.org
Furthermore, the principles of hydrogen bonding phase-transfer catalysis, where quaternary ammonium salts work in synergy with alkali metal fluorides, are being explored to enhance reactivity and selectivity. acs.org Investigating the role of TOAF in such systems, potentially in combination with other additives or co-catalysts, could lead to the development of highly active and selective catalytic protocols for a wide range of organic transformations. The use of TBAF to promote reactions involving o-carborane (B102288) further illustrates the potential for TOAF to enable transformations of unique substrates. acs.org
Enhancing Selectivity and Efficiency in Complex Organic Transformations
A key driver for future research is the potential of this compound to improve the selectivity and efficiency of complex organic reactions. Its use in oxidative desulfurization is a prime example, where it demonstrates high selectivity by avoiding the formation of undesirable brominated byproducts that can occur with other phase-transfer agents like tetraoctylammonium bromide. researchgate.net
The use of anhydrous tetraalkylammonium fluorides has been shown to be highly effective for nucleophilic aromatic substitution reactions (SNAr), such as fluorodenitration and halogen exchange, proceeding under mild conditions without the formation of common side products like phenols or ethers. researchgate.net This high selectivity is a significant advantage in the synthesis of complex fluoroaromatics.
Moreover, the choice of solvent can dramatically influence the outcome of reactions involving TOAF. For instance, using a nonpolar protic medium like tert-amyl alcohol allows for the chemoselective nucleophilic fluorination of primary alkyl halides, minimizing competing elimination reactions. researchgate.net The use of water as a reusable reaction medium for the selective N-hydroxymethylation of indoles with TBAF presents an environmentally friendly approach that could be adapted for TOAF. tandfonline.com The efficiency of TBAF as a catalyst for the addition of silylalkynes to carbonyl compounds further underscores the potential of TOAF to facilitate challenging bond formations with high efficiency. researchgate.net
Expanding Applications in Materials Science and Bio-sensing Beyond Current Scope
While traditionally used in organic synthesis, emerging research is uncovering the potential of this compound and related compounds in materials science and bio-sensing. A significant breakthrough is the use of tetraoctylammonium halides in the synthesis of metal halide perovskites, which are promising materials for light-emitting diodes (LEDs). mdpi.com Specifically, tetraoctylammonium bromide has been used as an interlayer in perovskite LEDs to reduce defects and enhance device performance, suggesting a parallel role for TOAF in developing next-generation optoelectronic devices. nih.gov
The functionalization of materials with quaternary ammonium compounds is a growing field with applications in biomedical materials and sensors. nih.gov Although not yet demonstrated with TOAF specifically, quaternary ammonium-functionalized materials have been developed for antimicrobial applications and for the removal of fluoride ions from water. nih.gov This points to a potential future direction where TOAF or its derivatives could be used to modify surfaces or create new functional materials.
In the realm of bio-sensing, materials like MXenes, which are 2D transition metal carbides or nitrides, are gaining popularity. nih.gov The surface of MXenes can be functionalized with fluoride, and their properties make them excellent candidates for biosensor applications. nih.govmdpi.com TOAF could potentially be employed as a surface-modifying agent to tune the properties of MXenes for specific sensing applications. Additionally, the ability of TBAF to initiate anionic polymerization to create fluorescent materials suggests that TOAF could be used in the synthesis of novel polymers for sensing or imaging. acs.org
Q & A
Q. What are the established synthetic routes for tetraoctylammonium fluoride, and how do reaction conditions influence product purity?
this compound can be synthesized via two primary methods:
- Neutralization : Reacting tetraoctylammonium hydroxide with hydrofluoric acid (HF) under rigorously anhydrous conditions to prevent hydrolysis .
- Salt metathesis : Exchanging halides (e.g., tetraoctylammonium bromide) with inorganic fluorides (e.g., KF or CsF) in polar aprotic solvents like acetonitrile . Key considerations : Moisture control is critical, as residual water degrades fluoride ion activity. Anhydrous solvents (e.g., THF) and inert atmospheres improve yield and purity.
Q. How is this compound characterized for purity and structural integrity in research settings?
Common analytical methods include:
- NMR spectroscopy : NMR confirms fluoride ion presence and quantifies free fluoride (δ ≈ -120 ppm) .
- Elemental analysis : Validates C, H, N, and F content.
- Karl Fischer titration : Measures residual water, critical for applications requiring anhydrous conditions .
- FTIR : Identifies vibrational bands for ammonium groups (2800–3000 cm) and fluoride interactions .
Q. What role does this compound play as a phase-transfer catalyst (PTC) in fluorination reactions?
It facilitates nucleophilic fluorination by solubilizing fluoride ions in organic phases. For example:
- In aromatic substitution (SAr) , it enhances reactivity of deactivated aryl halides by reducing electrostatic shielding around fluoride .
- Optimal performance requires non-polar solvents (e.g., toluene) and stoichiometric control to minimize side reactions .
Advanced Research Questions
Q. How can this compound be optimized in ultrasound-assisted oxidative desulfurization (UAOD) processes?
Studies show its efficacy in UAOD for fuel desulfurization:
Q. What strategies mitigate the hygroscopicity and instability of this compound in anhydrous applications?
Advanced handling methods include:
- In situ generation : Prepare the fluoride immediately before use via metathesis with anhydrous CsF .
- Stabilization : Add crown ethers or cryptands to sequester alkali metal impurities, enhancing fluoride availability .
- Storage : Use molecular sieves (3Å) in sealed containers under argon .
Q. How does this compound compare to other quaternary ammonium fluorides (e.g., TBAF) in fluorination reactions?
- Reactivity : Tetraoctylammonium’s longer alkyl chains improve solubility in non-polar media but reduce nucleophilicity compared to TBAF .
- Thermal stability : Decomposes above 150°C, limiting high-temperature applications .
- Applications : Preferred in UAOD over TBAF due to higher oxidative stability .
Q. What mechanistic insights explain contradictions in fluoride ion accessibility across studies?
Discrepancies arise from:
- Hydration state : Anhydrous preparations show higher reactivity, while hydrated forms exhibit reduced activity due to ion pairing .
- Counterion effects : Larger anions (e.g., PF) in byproducts can inhibit fluoride release, necessitating rigorous purification .
Emerging Research Directions
Q. Can this compound enable novel electrochemical fluorination pathways?
Preliminary work suggests utility in:
- Electrosynthesis : As a fluoride source in paired electrolysis for C–F bond formation, though competing hydrogen evolution remains a challenge .
- Nanoparticle synthesis : Stabilizes metal nanoparticles (e.g., Au, Ag) during electrochemical deposition, analogous to tetraoctylammonium bromide .
Q. How does this compound perform in biphasic catalytic systems for green chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
